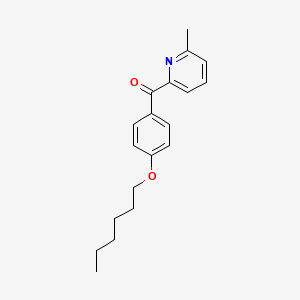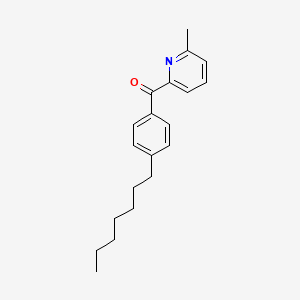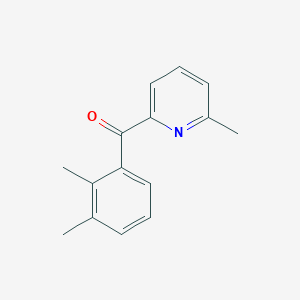
2-(3-Methylbenzoyl)-4-methylpyridine
説明
2-(3-Methylbenzoyl)-4-methylpyridine, commonly known as MMB-4, is a psychoactive substance that belongs to the class of synthetic cannabinoids. MMB-4 is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the human body. MMB-4 is a relatively new compound, and its synthesis and properties have been the subject of much scientific research in recent years.
科学的研究の応用
Crystal Structure and Supramolecular Assembly
Research indicates the significance of 2-(3-Methylbenzoyl)-4-methylpyridine derivatives in understanding supramolecular assembly and hydrogen bonding. Studies on proton-transfer complexes involving similar structures have revealed intricate hydrogen-bonded supramolecular associations. These associations are crucial for the formation of organic salts and molecular salts, which adopt various supramolecular frameworks due to charge-assisted hydrogen bonds and other noncovalent interactions (Khalib et al., 2014). Similar research on organic acid-base salts from related compounds has highlighted the role of supramolecular heterosynthons in crystal formation, emphasizing the importance of noncovalent interactions in the crystal packing of such compounds (Thanigaimani et al., 2015).
Coordination Chemistry and Metal Complexes
The compound's derivatives have also been explored in the synthesis of metal complexes, illustrating its versatility in coordination chemistry. For example, research on benzo-15-crown-5 ethers with salicylic Schiff base substitutions, involving similar pyridine derivatives, has provided insights into the synthesis, complexes, and structural study of these crown compounds. This includes their interaction with sodium ions and the tautomeric equilibria influenced by solvent polarity, showcasing the compound's potential in designing metal-ligand complexes with specific electronic and structural properties (Hayvalı et al., 2003).
Molecular Salts and Hydrogen Bonding
Further investigations into molecular salts derived from 2-amino-4-methylpyridine and various benzoic acids have shed light on the formation of crystalline organic acid-base salts. These studies emphasize the role of proton transfer to the pyridine nitrogen and the subsequent formation of supramolecular architectures through N—H…O hydrogen bonds and other non-covalent associations, illustrating the structural versatility and potential applications of 2-(3-Methylbenzoyl)-4-methylpyridine in designing new molecular materials (Muralidharan et al., 2013).
作用機序
Target of Action
The primary target of 2-(3-Methylbenzoyl)-4-methylpyridine is Prothrombin , a protein that plays a crucial role in the coagulation cascade .
Mode of Action
It is known that benzylic halides, such as this compound, typically react via an sn1 pathway, facilitated by the resonance-stabilized carbocation .
Biochemical Pathways
For instance, triterpenoids, a class of compounds with complex cyclic structures, have been found to impact a wide range of biochemical pathways .
Result of Action
The compound’s interaction with prothrombin could potentially influence blood coagulation .
Action Environment
The action, efficacy, and stability of 2-(3-Methylbenzoyl)-4-methylpyridine can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, and temperature can affect the compound’s reactivity .
特性
IUPAC Name |
(3-methylphenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-4-3-5-12(8-10)14(16)13-9-11(2)6-7-15-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKXJOKCKAQBPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=NC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbenzoyl)-4-methylpyridine | |
CAS RN |
1187166-58-0 | |
| Record name | 4-methyl-2-(3-methylbenzoyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















